molecular formula C12H12N4O2S B2359810 8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 860610-66-8

8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2359810
CAS No.: 860610-66-8
M. Wt: 276.31
InChI Key: QMTQDLNLJHBMMK-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multiple steps. One common method includes the reaction of 5-chloro or 5-methoxy substituted 3-amino-8-methoxy-[1,2,4]triazolo[4,3-c]quinazoline with methanol salts in an alcohol solvent . The reaction conditions often require refluxing and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced forms of the triazoloquinazoline core .

Scientific Research Applications

8,9-Dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific triazoloquinazoline core, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-6-13-11-7-4-9(17-2)10(18-3)5-8(7)14-12(19)16(11)15-6/h4-5H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDOHEGBIUSGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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